(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate

Description

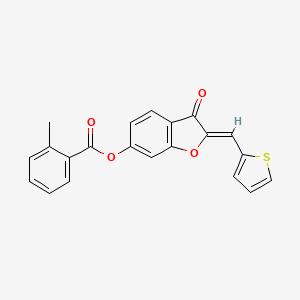

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is a benzofuran-derived compound characterized by a Z-configuration at the exocyclic double bond connecting the benzofuran core to the thiophen-2-ylmethylene group. The molecule features a 2-methylbenzoate ester substituent at the 6-position of the benzofuran ring. Its molecular formula is C₂₁H₁₄O₄S, with a molecular weight of 362.4 g/mol (estimated from analogous structures in ).

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c1-13-5-2-3-7-16(13)21(23)24-14-8-9-17-18(11-14)25-19(20(17)22)12-15-6-4-10-26-15/h2-12H,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIUNJPVBZZSAQ-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-thiophenecarboxaldehyde with 2,3-dihydrobenzofuran-3-one under basic conditions to form the intermediate (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran. This intermediate is then esterified with 2-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂) are used for electrophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine

Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate involves its interaction with specific molecular targets. The thiophene ring and benzofuran core can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting or modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Compound A : (Z)-2-[(3-methylthiophen-2-yl)methylene]-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate ()

- Molecular Formula : C₂₃H₂₀O₆S

- Key Differences : Replaces the 2-methylbenzoate with a 3,4-dimethoxybenzoate group.

- Impact: Increased polarity due to methoxy groups, enhancing solubility in polar solvents.

Compound B : (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-furoate ()

- Molecular Formula : C₂₃H₁₈O₈

- Key Differences : Features a 2,4,5-trimethoxybenzylidene group and a furan-2-carboxylate ester.

- Impact : The trimethoxybenzylidene group introduces steric bulk, while the furan ester reduces aromatic stacking interactions compared to benzoate derivatives. Higher oxygen content (8 vs. 4 oxygen atoms in the target compound) may increase oxidative stability .

Ester Group Modifications

Compound C : Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate ()

Compound D : Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate ()

- Molecular Formula : C₂₂H₂₂O₅

- Key Differences : Incorporates a 4-tert-butylphenyl group and a methyloxyacetate ester.

- Lower molecular weight (366.4 g/mol) compared to the target compound may improve pharmacokinetic profiles .

Functional Group Additions

Compound E : [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate ()

- Molecular Formula : C₂₈H₂₄O₁₀

- Key Differences : Adds a 1,3-benzodioxole group and a 3,4,5-trimethoxybenzoate ester.

- The trimethoxybenzoate group significantly increases molecular weight (520.5 g/mol), which may limit diffusion rates .

Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran core with a thiophene substituent and a methylbenzoate moiety. Its molecular formula is , with a molecular weight of approximately 299.37 g/mol. The structural features are crucial for its biological activity, particularly in enzyme interactions and receptor binding.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives of benzofuran have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is attributed to the presence of phenolic hydroxyl groups that can donate electrons to free radicals.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes:

- Monoamine Oxidase (MAO) Inhibition : Compounds with similar benzofuran structures have demonstrated MAO inhibitory activity, which is relevant for treating neurodegenerative disorders like Parkinson's disease. In vitro studies show that certain derivatives exhibit IC50 values in the low micromolar range against MAO-A and MAO-B enzymes .

| Compound | IC50 (μM) | Enzyme Target |

|---|---|---|

| Compound A | 0.073 ± 0.003 | MAO-A |

| Compound B | 0.80 ± 0.04 | MAO-B |

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. For instance, benzofuran derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar effects.

Study on MAO Inhibition

In a recent study focusing on the synthesis of benzofuran derivatives, several compounds were tested for their MAO inhibitory activities. The results indicated that modifications to the aromatic rings significantly enhanced enzyme binding affinity and selectivity . Such findings suggest that this compound could be optimized for improved MAO inhibition.

Investigation of Antioxidant Properties

Another study evaluated the antioxidant capacity of various benzofuran derivatives using DPPH radical scavenging assays. The results indicated that certain substitutions on the benzofuran ring led to increased antioxidant activity, highlighting the importance of structural modifications in enhancing biological efficacy .

The biological activities of this compound are likely mediated through several mechanisms:

- Free Radical Scavenging : The compound may neutralize free radicals through electron donation.

- Enzyme Binding : The structural features facilitate strong interactions with target enzymes like MAO, potentially altering their activity.

- Cellular Uptake : The lipophilicity associated with the methylbenzoate group may enhance cellular membrane permeability, allowing for better bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.